4-Chloro-6-(trifluoromethyl)picolinic acid
Description
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-4(6(13)14)12-5(2-3)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBFQHJARPBFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-65-2 | |
| Record name | 4-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)picolinic acid typically involves the introduction of the chlorine and trifluoromethyl groups onto the picolinic acid ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon–carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the function of these proteins, which are involved in viral replication and normal cellular functions .
Comparison with Similar Compounds
Key Observations:
Positional Effects : Chlorine at position 4 (meta to the carboxylic acid) may optimize steric and electronic interactions with target enzymes like acetolactate synthase (ALS), a common herbicide target .
Bioactivity: Compounds with trifluoromethyl groups exhibit superior herbicidal potency compared to non-halogenated analogues. For example, 4,6-bis(trifluoromethyl)picolinic acid shows higher activity than mono-substituted derivatives due to increased electron withdrawal .
Ecological and Toxicological Profiles
While specific data for this compound are unavailable, structural analogs provide insights:
- Persistence : Trifluoromethyl groups resist hydrolysis and photodegradation, leading to longer environmental half-lives .
- Aquatic Toxicity : Chlorinated picolinic acids generally exhibit moderate to high toxicity to aquatic organisms (e.g., LC₅₀ < 1 mg/L for fish), necessitating careful application practices .
Biological Activity
4-Chloro-6-(trifluoromethyl)picolinic acid (CTP) is a synthetic compound belonging to the class of pyridinecarboxylic acids. Its unique chemical structure, characterized by a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position, enhances its biological activity. This article explores the biological properties of CTP, including its herbicidal effects, potential antiviral and antimicrobial activities, and implications in medicinal chemistry.
CTP primarily targets the auxin-signaling F-box protein 5 (AFB5) , a key component in plant growth regulation. By interacting with AFB5, CTP disrupts normal auxin hormone signaling pathways, leading to significant inhibition of plant growth. This mechanism is responsible for its potent herbicidal activity, with an IC50 value significantly lower than that of many commercial herbicides.
Herbicidal Activity
CTP has demonstrated notable herbicidal properties. In laboratory studies, it exhibited effective inhibition of various plant species, showcasing its potential as a selective herbicide. The following table summarizes the herbicidal potency of CTP compared to other herbicides:
| Compound | IC50 (µM) | Target Species |
|---|---|---|
| This compound | <10 | Arabidopsis thaliana |
| Glyphosate | 100 | Various |
| 2,4-Dichlorophenoxyacetic acid | 50 | Various |
Antimicrobial and Antiviral Properties
Recent studies have indicated that CTP may possess antimicrobial and antiviral activities. Preliminary findings suggest that it can inhibit the growth of certain bacterial strains and viruses, although further research is needed to establish these effects conclusively. For instance, in vitro tests have shown that CTP can reduce the viability of specific pathogens, indicating its potential as a therapeutic agent .
Case Studies
- Herbicidal Efficacy : A study conducted on Arabidopsis thaliana demonstrated that application of CTP resulted in a marked reduction in plant height and biomass compared to untreated controls. The results indicated that CTP effectively mimics natural auxin inhibitors.
- Antimicrobial Testing : In a controlled environment, CTP was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant decrease in bacterial colony-forming units (CFUs) with increasing concentrations of CTP, suggesting its potential as an antimicrobial agent .
Research Findings
A comprehensive review of literature indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. In particular, studies have shown that the trifluoromethyl group can influence pharmacokinetics and enhance binding affinity to biological targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-6-(trifluoromethyl)picolinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Synthetic Routes : The compound is typically synthesized via halogenation and trifluoromethylation of picolinic acid derivatives. For example, chlorination at the 4-position and trifluoromethylation at the 6-position can be achieved using reagents like POCl₃ and CF₃Cu(I) complexes under controlled temperatures (60–80°C) .
- Optimization : Reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-coupling) critically affect yield. Purity is enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The pyridine ring protons (δ 7.5–8.5 ppm) and carboxylic acid proton (δ 12–13 ppm) are diagnostic. The trifluoromethyl group (CF₃) appears as a quartet (¹J₃F-C ≈ 35 Hz) in ¹⁹F NMR .
- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹) and C-Cl stretching (~750 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 240.5 (calculated) and fragment ions (e.g., loss of COOH group at m/z 195) confirm structure .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Handle in a fume hood due to potential respiratory irritation from fine powders.
- Storage : Store in airtight containers at 4°C, away from oxidizers and bases. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Data Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example, antimicrobial activity against E. coli varies with culture medium (LB vs. MHB), requiring normalization .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to compare IC₅₀ values from independent studies. Adjust for variables like solvent (DMSO concentration ≤1%) and pH .
Q. What computational approaches are used to model the electronic effects of the trifluoromethyl group on the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Employ Gaussian 16 with B3LYP/6-31G(d) basis set to map electron density. The CF₃ group’s electron-withdrawing effect reduces HOMO energy (−6.8 eV), enhancing electrophilic substitution at the 4-position .
- Molecular Dynamics : Simulate solvation effects (e.g., in water/DMSO) to predict solubility trends.
Q. How do variations in pH affect the stability and solubility of this compound, and what experimental setups are optimal for such studies?
- Methodological Answer :
- pH-Dependent Stability : Conduct UV-Vis spectroscopy (λ = 260 nm) in buffered solutions (pH 2–12). The compound degrades above pH 9 due to hydrolysis of the CF₃ group .
- Solubility Testing : Use shake-flask method with HPLC quantification. Solubility peaks at pH 6.5 (15 mg/mL in PBS) .
Key Research Challenges
- Synthetic Scalability : Optimizing trifluoromethylation efficiency while minimizing byproducts (e.g., di-trifluoromethylated impurities) .
- Biological Selectivity : Differentiating activity between bacterial vs. mammalian cells to reduce cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
